molecular formula C11H15Cl2NO B6180143 1-(3-chloro-4-methoxyphenyl)-1-cyclopropylmethanamine hydrochloride CAS No. 2613381-55-6

1-(3-chloro-4-methoxyphenyl)-1-cyclopropylmethanamine hydrochloride

Cat. No.: B6180143
CAS No.: 2613381-55-6
M. Wt: 248.1
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Description

1-(3-Chloro-4-methoxyphenyl)-1-cyclopropylmethanamine hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a cyclopropyl group attached to a methanamine moiety, and a phenyl ring substituted with chlorine and methoxy groups. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methoxyphenyl)-1-cyclopropylmethanamine hydrochloride typically involves multiple steps:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Substitution on the Phenyl Ring:

    Amine Formation: The final step involves the formation of the methanamine group, which can be achieved through reductive amination or other amine synthesis methods.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methoxyphenyl)-1-cyclopropylmethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could produce various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)-1-cyclopropylmethanamine hydrochloride has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its potential biological activities make it a candidate for studies in pharmacology and toxicology.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases.

    Industry: This compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-chloro-4-methoxyphenyl)-1-cyclopropylmethanamine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl group may enhance binding affinity, while the phenyl ring substitutions can influence the compound’s overall activity and selectivity. Specific pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    1-(3-Chloro-4-methoxyphenyl)-2-cyclopropylmethanamine: Similar structure but with different substitution patterns.

    1-(3-Chloro-4-methoxyphenyl)-1-ethylamine: Variation in the alkyl group attached to the amine.

    1-(3-Chloro-4-methoxyphenyl)-1-propylamine: Another alkyl variation.

Uniqueness: 1-(3-Chloro-4-methoxyphenyl)-1-cyclopropylmethanamine hydrochloride is unique due to its specific combination of a cyclopropyl group and phenyl ring substitutions, which can confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2613381-55-6

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.1

Purity

95

Origin of Product

United States

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